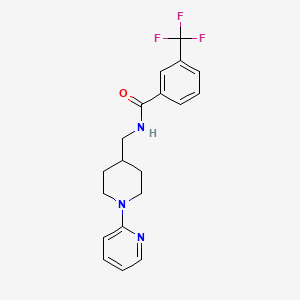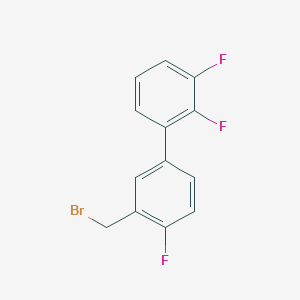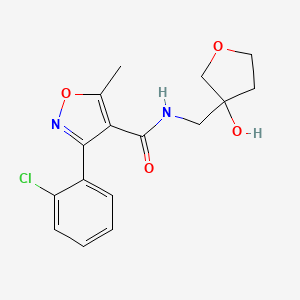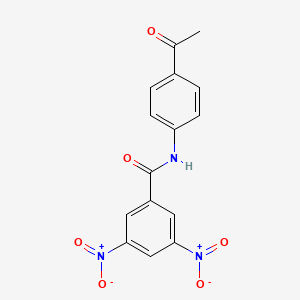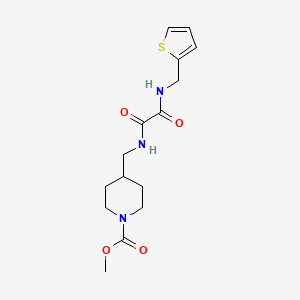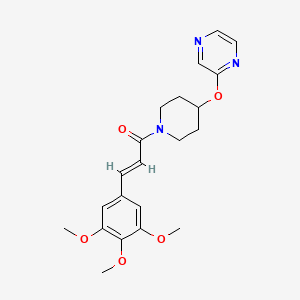
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic effects on cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to improve the function of the CF transmembrane conductance regulator (CFTR) protein, which is mutated in CF patients. In
Applications De Recherche Scientifique
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic effects on CF. In vitro studies have shown that 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide can improve the function of mutant CFTR proteins, leading to increased chloride secretion and improved airway surface hydration. In vivo studies using animal models of CF have also shown promising results, with improved lung function and decreased inflammation.
Mécanisme D'action
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which normally allows chloride ions to flow out of cells. By blocking this channel, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide increases the amount of chloride ions inside cells, leading to improved airway surface hydration and mucus clearance.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has been shown to improve the function of mutant CFTR proteins in vitro and in vivo, leading to increased chloride secretion and improved airway surface hydration. In animal models of CF, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has also been shown to decrease inflammation and improve lung function. However, the long-term effects of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide on CF patients are still unknown.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for the CFTR protein. However, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects on CF patients.
Orientations Futures
There are several future directions for research on 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies to determine the long-term effects of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide on CF patients.
3. Development of new 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide analogs with improved potency and specificity.
4. Investigation of the potential use of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide in other diseases involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
5. Exploration of the use of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide in combination with other CF therapies, such as CFTR correctors and potentiators.
Conclusion:
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide is a small molecule that has shown promising results for its potential therapeutic effects on CF. Further research is needed to optimize its synthesis, determine its long-term effects on CF patients, and explore its potential use in other diseases involving CFTR dysfunction.
Méthodes De Synthèse
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide can be synthesized using a multistep process involving the reaction of 3-chloro-5-(trifluoromethyl)aniline with ethyl cyanoacetate, followed by acid hydrolysis and reaction with phosgene. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O/c1-6(5-16)17-10(18)7-2-8(11(13,14)15)4-9(12)3-7/h2-4,6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJKZTUMDNSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
